molecular formula C19H22N2O3 B5304518 (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol

(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol

Cat. No. B5304518
M. Wt: 326.4 g/mol
InChI Key: GDWHUFUTEXIGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol, also known as DIBOM, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. In

Mechanism of Action

(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol is believed to exert its anti-cancer effects by inhibiting the activity of enzymes involved in cell division and growth. It also appears to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action for its anti-inflammatory and neuroprotective effects is still under investigation.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol has been shown to reduce the proliferation of cancer cells and induce apoptosis in vitro. In animal studies, it has been shown to reduce the growth of tumors and improve survival rates. It has also been shown to reduce inflammation and protect against neuronal damage in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol in lab experiments is its high potency and specificity for its target enzymes. However, its low solubility in water can make it difficult to work with in certain assays. Additionally, further studies are needed to determine its safety and efficacy in humans.

Future Directions

Future research on (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol could focus on its potential as a treatment for specific types of cancer, as well as its mechanism of action in neurodegenerative diseases. It could also be investigated for its potential as a therapeutic agent for other inflammatory conditions. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for drug development.

Synthesis Methods

The synthesis of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol involves the reaction of 3,4-dimethoxybenzaldehyde with 1-isopropyl-1H-benzimidazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then oxidized to form (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol.

Scientific Research Applications

(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory properties and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-12(2)21-15-8-6-5-7-14(15)20-19(21)18(22)13-9-10-16(23-3)17(11-13)24-4/h5-12,18,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWHUFUTEXIGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C(C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dimethoxyphenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol

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